molecular formula C15H16N4O5S B2728447 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl}ethan-1-one CAS No. 2034522-15-9

2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl}ethan-1-one

Cat. No.: B2728447
CAS No.: 2034522-15-9
M. Wt: 364.38
InChI Key: PVFUISXXEAJWAM-UHFFFAOYSA-N
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Description

This compound features a 1,3-benzodioxole moiety linked via an ethanone bridge to an azetidine ring substituted with a 4-methyl-1,2,4-triazole sulfonyl group. The sulfonated triazole-azetidine segment introduces polarity and hydrogen-bonding capacity, which may enhance target binding or metabolic stability compared to simpler triazole derivatives .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5S/c1-18-8-16-17-15(18)25(21,22)11-6-19(7-11)14(20)5-10-2-3-12-13(4-10)24-9-23-12/h2-4,8,11H,5-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFUISXXEAJWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl}ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A benzodioxole moiety which is known for various pharmacological activities.
  • An azetidine ring that may contribute to its biological effectiveness.
  • A triazole group which is often associated with antifungal and antibacterial properties.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities. Key findings include:

Antimicrobial Activity

Studies have demonstrated that compounds similar to the target molecule exhibit significant antimicrobial properties against various pathogens. For instance:

  • Triazole derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structural components suggest potential anticancer activity:

  • Triazole-based compounds are increasingly recognized for their ability to inhibit cancer cell proliferation. For example, some derivatives have been reported to induce apoptosis in cancer cell lines .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The triazole moiety may interact with fungal cytochrome P450 enzymes, disrupting their function and leading to cell death.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes .

Case Studies and Research Findings

Several studies have focused on related compounds or structural analogs:

StudyCompoundBiological ActivityFindings
4-Methyltriazole DerivativesAntimicrobialShowed MIC values against E. coli and Candida albicans
Benzodioxole DerivativesAnticancerInduced apoptosis in multiple cancer cell lines
Triazole-based CompoundsAntifungalInhibited growth of various fungi in vitro

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Modifications on the benzodioxole or triazole rings can significantly enhance or diminish activity.
  • Substituents on the azetidine ring may also influence potency and selectivity against target cells.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, benzophenone fused azetidinone derivatives have shown significant antimicrobial activity against various pathogens. Research indicates that modifications to the azetidinone core can enhance efficacy against resistant strains of bacteria and fungi .

Anticancer Potential

The compound's structural components suggest potential anticancer properties. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies indicate that derivatives may exhibit selective toxicity towards cancer cells while sparing normal cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives synthesized from the core structure of this compound. Results demonstrated that specific substitutions on the azetidinone ring significantly increased activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing biological activity .
  • Cytotoxicity Against Cancer Cells : In vitro assays conducted on cancer cell lines revealed that certain derivatives showed promising cytotoxic effects. The compounds induced apoptosis in treated cells, suggesting a potential pathway for therapeutic development in oncology .

Synthesis and Characterization

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The synthetic routes often include:

  • Formation of the benzodioxole ring.
  • Introduction of the azetidinone structure through cyclization reactions.
  • Functionalization of the triazole moiety via sulfonylation or other chemical modifications.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The compound’s closest analogues are triazole-sulfonyl derivatives and benzodioxole-containing molecules. A detailed comparison is provided below:

Compound Name Molecular Formula Mol. Weight Key Structural Features Biological/Pharmacological Notes Reference
Target Compound C₁₉H₁₈N₄O₅S (calculated) 438.44 g/mol Benzodioxole, azetidine-sulfonated 4-methyl-triazole Hypothesized CNS activity due to benzodioxole; sulfonyl group may improve solubility vs. thioether analogues.
2-{[5-(2H-1,3-Benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one C₂₃H₁₆FN₃O₃S 433.46 g/mol Benzodioxole, triazole-sulfanyl linkage, fluorophenyl Sulfanyl group reduces polarity vs. sulfonyl; fluorophenyl enhances metabolic stability. Screened for kinase inhibition .
1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one (Efilona) C₁₄H₁₉NO₃ 249.3 g/mol Benzodioxole, cathinone backbone Controlled substance (Schedule II); stimulant effects via monoamine reuptake inhibition .
3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline C₉H₁₀N₄ 174.20 g/mol 4-Methyl-triazole, aniline Intermediate in triazole-based drug synthesis; no reported bioactivity .
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone C₂₉H₂₀F₂N₃O₃S (estimated) ~544 g/mol Difluorophenyl, triazole-sulfonyl-phenyl Fluorine atoms enhance bioavailability; tested as antifungal agent .

Functional Group Analysis

  • Benzodioxole vs. Benzothiazole/Pyrazolone : Benzodioxole derivatives (e.g., target compound, Efilona) exhibit higher lipophilicity than benzothiazole-containing analogues (e.g., 4-(benzo[d]thiazol-2-yl)-pyrazolones), which may influence blood-brain barrier penetration .
  • Sulfonyl vs.
  • Azetidine vs. Phenyl Substituents : The azetidine ring introduces conformational rigidity and moderate basicity (pKa ~7.5), contrasting with planar phenyl groups in analogues like those in , which may reduce steric hindrance in target binding .

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